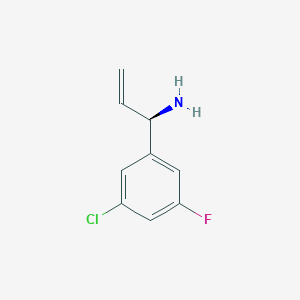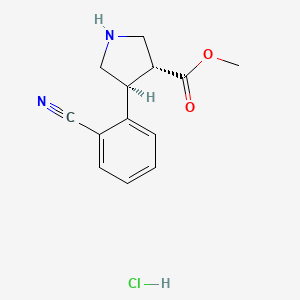
trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C13H14N2O2·HCl. It is known for its unique structure, which includes a pyrrolidine ring substituted with a cyanophenyl group and a methyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the pyrrolidine ring.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound
Industrial Production Methods
Industrial production of trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols; solvents like ethanol or methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
Trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trans-Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate: Similar structure but with a methoxy group instead of a cyano group.
Trans-Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a chloro group instead of a cyano group
Uniqueness
Trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H15ClN2O2 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
methyl (3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-17-13(16)12-8-15-7-11(12)10-5-3-2-4-9(10)6-14;/h2-5,11-12,15H,7-8H2,1H3;1H/t11-,12+;/m1./s1 |
InChI Key |
OHQAUZRCLNMWQS-LYCTWNKOSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2C#N.Cl |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


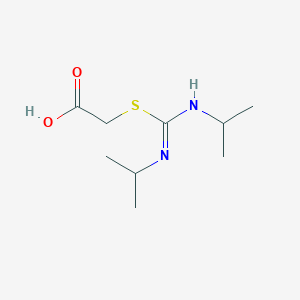
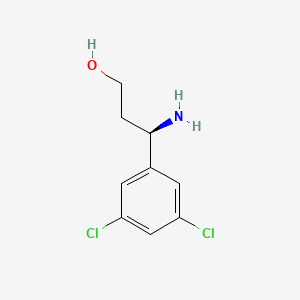
![(1R)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13048067.png)

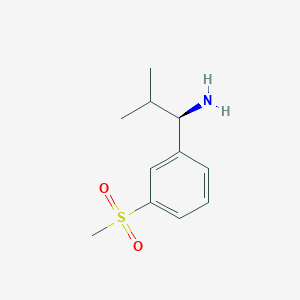
![7-(Trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylic acid](/img/structure/B13048083.png)

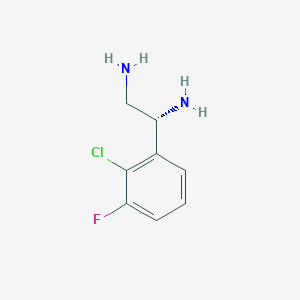
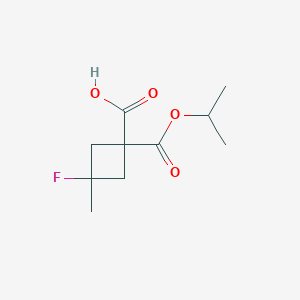
![Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13048103.png)
![4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-YL)morpholine](/img/structure/B13048115.png)
![(2s)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13048119.png)
![3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13048148.png)
